molecular formula C5H12ClN5 B1383726 5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride CAS No. 2060052-70-0

5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride

Cat. No.: B1383726
CAS No.: 2060052-70-0
M. Wt: 177.63 g/mol
InChI Key: GTXQKJRBLFMPDF-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClN5 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Compound Formation

Studies have explored the chemical reactivity and compound formation of triazole derivatives, including those related to 5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride. For instance, research on aminomethylation of 4-phenyl-1,2,4-triazolinethione-3 highlighted the involvement of nitrogen atoms in the thioamide group in these reactions, leading to the formation of salts with secondary amines and influencing the acidity and stability of derivatives (Shegal & Postovskii, 1965). Similarly, the preparation of 4-amino-5-aminomethyl-1-methyl-1,2,3-triazoles and their derivatives has been documented, demonstrating the versatility of triazole derivatives in synthesizing a variety of compounds (Albert, 1973).

Synthesis Methods and Molecular Docking Studies

Innovative synthesis methods for triazole derivatives have been developed, including a four-component, one-pot synthesis approach for a series of N-benzylidene-3-(benzylthio)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amines. These methods demonstrate operational simplicity and effectiveness for a range of substrates, contributing to the study of DNA binding and molecular docking (Jilloju et al., 2021). Additionally, microwave-assisted synthesis techniques have been employed to create 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, further demonstrating the adaptability of triazole compounds in different chemical processes (Tan, Lim, & Dolzhenko, 2017).

Structural and Antibacterial Properties

The structural properties of various triazole derivatives, including their coordination with metal ions and potential as antimicrobial agents, have been examined. Research into the Cu(II), Ni(II), and Fe(II) complexes with substituted triazole Schiff bases has provided insights into the structural information and IR data that align well with experimental results (Sancak et al., 2007). Furthermore, studies on the synthesis of novel N2-hydroxymethyl and N2-aminomethyl derivatives of triazoles and their antibacterial activity against various bacterial strains highlight the potential applications of these compounds in antimicrobial research (Plech et al., 2011).

Properties

IUPAC Name

5-(aminomethyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5.ClH/c1-10(2)5-7-4(3-6)8-9-5;/h3,6H2,1-2H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXQKJRBLFMPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride
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5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride
Reactant of Route 3
5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride
Reactant of Route 4
5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride
Reactant of Route 5
5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride
Reactant of Route 6
5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride

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